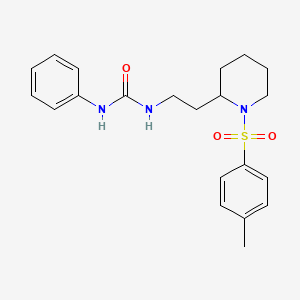

1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea, also known as PTUP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PTUP is a urea derivative that has been synthesized through a multi-step process and has shown promising results in various studies.

Aplicaciones Científicas De Investigación

Chemical Interactions and Synthesis

Association and Complex Formation : Research by Ośmiałowski et al. (2013) explored the association of N-(pyridin-2-yl),N'-R(1)-ureas with 2-amino-1,8-naphthyridines and benzoates, shedding light on the impact of substituents on complex formation. This study highlights the critical role of intramolecular hydrogen bonding in urea derivatives for complex formation and provides insights into their chemical interactions (Ośmiałowski et al., 2013).

Synthesis and Activity of Urea Derivatives : Thalluri et al. (2014) demonstrated a method for the synthesis of ureas via ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This process provides a racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids, highlighting a significant advancement in the synthesis of urea derivatives with potential biological applications (Thalluri et al., 2014).

Biological Activities

Neuroprotective Properties : Azam et al. (2009) investigated the antiparkinsonian activity of urea and thiourea derivatives, revealing significant neuroprotective properties against haloperidol-induced catalepsy in mice. This study underscores the potential therapeutic applications of urea derivatives in treating neurological disorders (Azam et al., 2009).

Inhibition of Soluble Epoxide Hydrolase : Rose et al. (2010) focused on the synthesis of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase, showcasing the potential of urea derivatives in modulating inflammation and protecting against various conditions, such as hypertension and neuropathic pain (Rose et al., 2010).

Antiproliferative Activity : Al-Sanea et al. (2018) synthesized a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, testing them for antiproliferative activity against various cancer cell lines. The results indicated broad-spectrum antiproliferative activity, suggesting the utility of these compounds in cancer research (Al-Sanea et al., 2018).

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of targets depending on their specific structures and functional groups .

Mode of Action

Generally, piperidine derivatives interact with their targets through various mechanisms, leading to changes in cellular processes .

Biochemical Pathways

Piperidine derivatives can influence a variety of pathways depending on their specific structures and targets .

Result of Action

Piperidine derivatives are known to have diverse biological activities, which can result in various cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea . These factors could include pH, temperature, presence of other compounds, and specific conditions within the body.

Propiedades

IUPAC Name |

1-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c1-17-10-12-20(13-11-17)28(26,27)24-16-6-5-9-19(24)14-15-22-21(25)23-18-7-3-2-4-8-18/h2-4,7-8,10-13,19H,5-6,9,14-16H2,1H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBHSTWAUOSIOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-butyl-5-(2-chlorophenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2437834.png)

![N-[1-(2-Methylcyclopropyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2437836.png)

![[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine;hydrochloride](/img/structure/B2437837.png)

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid](/img/structure/B2437838.png)

![2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2437841.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2437843.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2437849.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2437852.png)

![1-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)-3-((1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2437853.png)

![4-Methyl-6-(2-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437854.png)

![2,4-Dichlorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2437855.png)

![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3,4-dichloroanilino)prop-2-en-1-one](/img/structure/B2437856.png)

![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2437857.png)